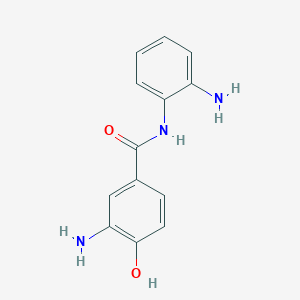![molecular formula C14H13ClO B14513527 Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- CAS No. 62706-94-9](/img/structure/B14513527.png)
Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- is an organic compound with a complex aromatic structure It is characterized by a benzene ring substituted with a 4-chlorophenylmethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- typically involves the reaction of 4-chlorobenzyl chloride with methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- may involve more advanced techniques such as catalytic processes. These methods ensure higher yields and purity of the compound. The use of catalysts like palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorophenylmethyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Products include halogenated or nitrated derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-(chlorophenylmethyl)
- Benzene, 1-(chloromethyl)-4-methyl
- Benzene, 1-chloro-4-methyl
Uniqueness
Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy- is unique due to the presence of both a 4-chlorophenylmethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62706-94-9 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-4-[(2-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-5-3-2-4-12(14)10-11-6-8-13(15)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
VHIOEWAGJIJCTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)




![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)






![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
